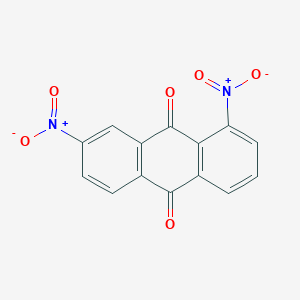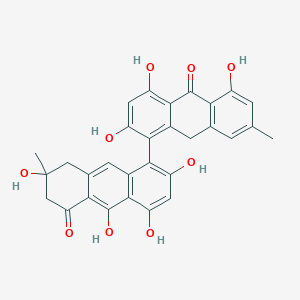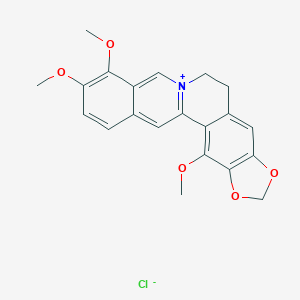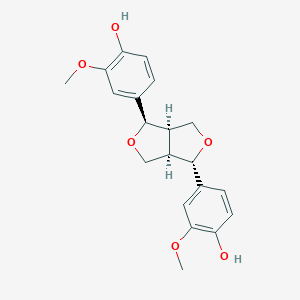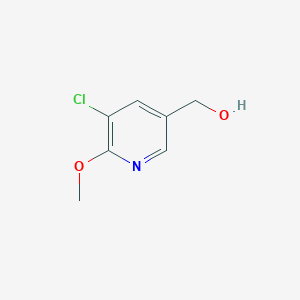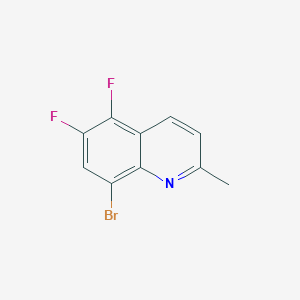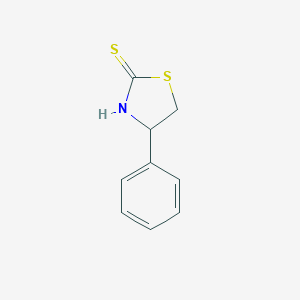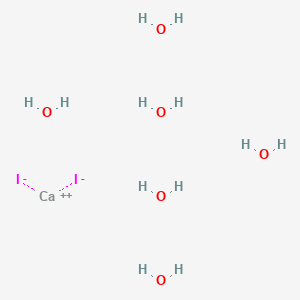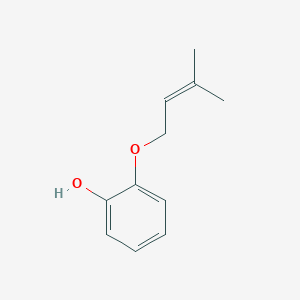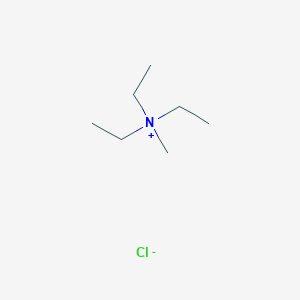
3-Fpnbp
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Fpnbp: is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is a derivative of buprenorphine, a well-known opioid used in pain management and opioid addiction treatment. The addition of a fluoropropyl group to the norbuprenorphine structure enhances its binding affinity and selectivity for certain receptors, making it a valuable tool in research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fpnbp typically involves the alkylation of norbuprenorphine with 3-fluoropropyl halides. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the purity and yield of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesis systems and continuous flow reactors are employed to enhance efficiency and scalability. The use of high-purity reagents and stringent quality control measures ensures the consistency and safety of the final product .
化学反应分析
Types of Reactions: 3-Fpnbp undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 3-Fpnbp is used as a precursor in the synthesis of other fluorinated compounds. Its unique structure allows for the study of fluorine’s effects on molecular interactions and reactivity .
Biology: In biological research, this compound is used to study receptor binding and signaling pathways. Its high affinity for certain receptors makes it a valuable tool in understanding receptor-ligand interactions .
Medicine: this compound has potential therapeutic applications in pain management and addiction treatment. Its modified structure may offer improved efficacy and reduced side effects compared to traditional opioids .
Industry: The compound is used in the development of new pharmaceuticals and diagnostic agents. Its fluorinated structure enhances its stability and bioavailability, making it a valuable component in drug design .
作用机制
3-Fpnbp exerts its effects by binding to opioid receptors in the central nervous system. The fluoropropyl group enhances its binding affinity and selectivity for these receptors, leading to potent analgesic and anti-addictive effects. The compound interacts with the mu-opioid receptor, inhibiting pain signals and reducing withdrawal symptoms in opioid-dependent individuals .
相似化合物的比较
N-(3-Fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane (FP-CIT): Used in dopamine transporter imaging.
2β-Carbomethoxy-3β-(4-fluorophenyl)tropane (β-CFT): Another fluorinated compound used in imaging studies.
Uniqueness: 3-Fpnbp stands out due to its unique combination of opioid receptor affinity and fluorinated structure. This combination enhances its potential as both a therapeutic agent and a research tool, offering advantages in terms of efficacy, stability, and bioavailability compared to other similar compounds .
属性
CAS 编号 |
128837-83-2 |
|---|---|
分子式 |
C28H40FNO4 |
分子量 |
473.6 g/mol |
IUPAC 名称 |
5-(3-fluoropropyl)-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C28H40FNO4/c1-24(2,3)25(4,32)19-16-26-9-10-28(19,33-5)23-27(26)11-14-30(13-6-12-29)20(26)15-17-7-8-18(31)22(34-23)21(17)27/h7-8,19-20,23,31-32H,6,9-16H2,1-5H3 |
InChI 键 |
LPNOOYPIGSPXRX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
规范 SMILES |
CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CCCF)OC)O |
同义词 |
3-FPNBP N-(3-fluoropropyl)-N-norbuprenorphine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



